6-(4-chlorophenyl)-2-[(4,8-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[(4,8-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O/c1-11-4-3-5-15-12(2)22-19(25-18(11)15)26-20-23-16(10-17(27)24-20)13-6-8-14(21)9-7-13/h3-10H,1-2H3,(H2,22,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIVBKAGPMNXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-chlorophenyl)-2-[(4,8-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a derivative of quinazoline and pyrimidine, known for its diverse biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 6-(4-chlorophenyl)-2-[(4,8-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves the reaction between 4,8-dimethylquinazoline and 6-chloro-pyrimidin-4-one under specific conditions. The reaction conditions often include the use of suitable solvents and catalysts to enhance yield and purity.
General Synthetic Route
- Reagents : 4,8-dimethylquinazoline, 6-chloro-pyrimidin-4-one.
- Conditions : Typically carried out in a solvent like ethanol or DMSO at elevated temperatures.
- Purification : The product is purified using recrystallization or column chromatography.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines:
These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies showed:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 15 | |
| Salmonella typhi | 18 |
These findings indicate potential applications in treating bacterial infections.
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes relevant to disease processes:
Inhibition of these enzymes suggests potential therapeutic roles in neurodegenerative diseases and urea cycle disorders.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
- Signal Transduction Pathways : It may influence various signaling pathways involved in cell growth and apoptosis.
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with target proteins, enhancing understanding of its mechanism at a molecular level.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated that treatment with the compound led to significant reductions in tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : Another study reported successful eradication of bacterial infections in murine models using this compound as a treatment agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous pyrimidinone derivatives exhibit variations in substituents, which critically influence their physicochemical properties and biological activities. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: Halogen Substitution: The target compound’s 4-chlorophenyl group (vs. Chlorine’s electron-withdrawing nature may also influence binding affinity to target proteins . Quinazoline Methylation: The 4,8-dimethylquinazoline moiety in the target compound introduces steric hindrance compared to 4,6-dimethyl (BH54303) or 4-methyl (BH54302) analogs, possibly affecting interactions with kinase ATP-binding pockets .
Synthetic Accessibility :
- The target compound’s discontinuation contrasts with analogs like BH54303, which remain available. This may reflect synthetic challenges, such as low yields or instability during purification .
- Sulfur-containing analogs (e.g., 2d ) achieve higher yields (83.9%) due to favorable thiourea coupling reactions , whereas trifluoromethyl derivatives require specialized reagents (e.g., LiHMDS) for cyclization .
Functional Group Impact :
- Nitro vs. Methyl Groups : Nitro-substituted compounds (e.g., 2d ) exhibit higher melting points (227–228°C) due to strong intermolecular dipole interactions, whereas methyl groups reduce crystallinity .
- Trifluoromethyl Groups : Derivatives like 5-Methyl-2-(2-(Trifluoromethoxy)Phenyl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-One show enhanced metabolic resistance, attributed to fluorine’s electronegativity and C-F bond stability .
Research Implications
The structural nuances of pyrimidinone derivatives highlight the importance of substituent optimization for drug design. For instance:
- Chlorine vs. Fluorine : While chlorine improves lipophilicity, fluorine’s smaller size and lower polarizability may offer better target selectivity .
- Quinazoline Substitution : 4,8-Dimethylquinazoline in the target compound may hinder binding to certain kinases compared to less bulky analogs, warranting further SAR studies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(4-chlorophenyl)-2-[(4,8-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step pathways involving cross-coupling reactions (e.g., Pd-catalyzed C–C/C–N couplings) and cyclization. For example, and describe Pd-catalyzed Sonogashira or Suzuki couplings to introduce aryl/alkynyl groups. Key parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in coupling steps .
- Temperature control : Reflux in ethanol (80–100°C) optimizes cyclization .
- Catalyst loading : Pd(PPh₃)₄ at 5–10 mol% ensures efficient coupling .
- Yield Optimization : Purification via flash chromatography (cyclohexane/ethanol gradients) improves purity, but yields often remain low (15–30%) due to steric hindrance from the 4-chlorophenyl group .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the pyrimidinone NH (δ 10–12 ppm) and quinazoline methyl groups (δ 2.2–2.5 ppm). Coupling patterns confirm substituent positions .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR : Look for carbonyl (C=O) stretches at ~1680 cm⁻¹ and NH bends at ~3300 cm⁻¹ .
- Melting Point : Consistent melting ranges (e.g., 250–280°C) confirm purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory) may arise from:
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times alter IC₅₀ values. Standardize protocols using ’s antiplasmodial testing framework .
- Structural analogs : Modify the 4-chlorophenyl or quinazoline methyl groups to probe SAR. For example, replacing Cl with F () enhances target selectivity .
- Metabolic stability : Use liver microsome assays (as in ) to assess degradation pathways affecting activity .
Q. What strategies optimize regioselectivity in Pd-catalyzed cross-coupling reactions involving this compound’s pyrimidinone core?
- Methodological Answer :
- Ligand design : Bulky ligands (e.g., XPhos) favor coupling at the less hindered C-6 position over C-2 .
- Electronic effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) deactivate specific positions, directing reactions to electron-rich sites .
- Pre-functionalization : Introduce directing groups (e.g., boronic esters) to control coupling sites .
Q. How do solvent polarity and pH influence the compound’s stability during biological assays?
- Methodological Answer :
- Aqueous solubility : Use DMSO stock solutions (<0.1% v/v) to avoid precipitation in PBS (pH 7.4). notes aggregation issues in polar media .
- pH-dependent degradation : Under acidic conditions (pH <5), the pyrimidinone ring hydrolyzes. Stabilize with buffered solutions (pH 6–8) .
Data Contradiction Analysis
Q. Why do computational docking studies sometimes conflict with experimental binding affinity results?
- Methodological Answer :
- Conformational flexibility : The quinazoline-amino group adopts multiple rotamers, which docking models may oversimplify. Perform MD simulations to sample conformers .
- Solvent effects : Implicit solvent models (e.g., PBS in ) underestimate hydrophobic interactions. Use explicit solvent MD .
- Target flexibility : Protein dynamics (e.g., kinase hinge regions) are often rigid in docking. Compare with cryo-EM or NMR structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
